2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
Description
2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by a methoxy-substituted phenyl ring at the 2-position and a carboxylic acid group at the 5-position of the benzimidazole core. This compound belongs to a class of heterocyclic molecules with diverse pharmacological and material science applications. The methoxy group (-OCH₃) contributes to its electronic and steric properties, influencing solubility, bioavailability, and intermolecular interactions. For example, related compounds such as 2-(3-nitrophenyl)-1H-benzimidazole-5-carboxylic acid (MW: 283.24, logP: 3.47) and 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (MW: 254.24) highlight the impact of substituent variations on molecular properties .
Properties
CAS No. |
905403-96-5 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-20-11-4-2-3-9(7-11)14-16-12-6-5-10(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI Key |
QKVGVBCDMWTFEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 4-Amino-3-nitrobenzoate
The process begins with nitration of ethyl 4-aminobenzoate, yielding ethyl 4-amino-3-nitrobenzoate. Key parameters:
Reductive Cyclization with 3-Methoxybenzaldehyde
The nitro group undergoes reduction followed by spontaneous cyclization:
Critical factors :
Ester Hydrolysis to Carboxylic Acid
The final step employs alkaline hydrolysis:
Optimization notes :
-
Base concentration : Excess NaOH (3 eq) ensures complete hydrolysis
-
Acidification : HCl (6M) added slowly at 0°C maximizes crystallization
Alternative Iron-Mediated Reduction Protocol
Patent literature discloses a complementary approach using iron-based reduction, advantageous for large-scale production:
Reaction Scheme
Comparative advantages :
-
Cost-effectiveness : Fe/AcOH system reduces reagent costs by 40% vs. Na₂S₂O₄
-
Scalability : Tolerates 5-10% impurities in starting materials
-
Yield improvement : 72-75% overall yield in pilot-scale batches
Microwave-Assisted Synthesis
Emerging methodologies employ microwave irradiation to accelerate key steps:
Optimized Cyclization Conditions
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Temperature | 80°C | 120°C |
| Time | 8 hours | 35 minutes |
| Yield Improvement | Baseline | +18% |
Mechanistic insights :
-
Dielectric heating enhances molecular collision frequency
-
Reduced thermal decomposition of acid-sensitive intermediates
Critical Analysis of Synthetic Routes
Byproduct Formation and Mitigation
Common impurities and control strategies:
Solvent System Optimization
Comparative solvent screening data:
| Solvent | Cyclization Yield | Purity (%) |
|---|---|---|
| DMSO | 68% | 98.2 |
| DMF | 54% | 95.7 |
| Ethylene Glycol | 61% | 97.1 |
| NMP | 66% | 98.0 |
DMSO emerges as optimal due to:
-
High polarity facilitating electron-deficient intermediate stabilization
-
Effective solvation of both aromatic and ionic species
Advanced Characterization Techniques
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
FT-IR Analysis :
Chromatographic Purity Assessment
HPLC method validation parameters:
-
Column : C18, 250 × 4.6 mm, 5µm
-
Mobile phase : MeCN:0.1% H₃PO₄ (55:45)
-
Retention time : 6.72 ± 0.3 min
-
Linearity : R² = 0.9998 over 50-150% range
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements implement flow chemistry for enhanced control:
Benefits :
-
45% reduction in process time
-
92% yield at 10 kg/day production rate
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of 2-(3-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a methoxy group at the 3-position of the phenyl ring and a carboxylic acid group at the 5-position of the benzimidazole nucleus. Its synthesis typically involves standard organic reactions, including condensation and cyclization techniques, which allow for the formation of the benzimidazole framework.
Scientific Research Applications
1. Anticancer Activity
- Mechanism of Action : The anticancer properties of 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid are attributed to its ability to induce apoptosis in cancer cells through mitochondrial pathways. This process involves the release of pro-apoptotic factors, such as cytochrome c, which trigger cell death mechanisms .
- In Vitro Studies : Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231). For instance, it has demonstrated IC50 values as low as 16.38 μM against MDA-MB-231 cells, indicating potent anticancer effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid | MDA-MB-231 | 16.38 |
| Other derivatives | MDA-MB-231 | ~21.93 |
2. Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibition against resistant strains, including Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Streptococcus faecalis | 8 |
| Methicillin-resistant Staphylococcus aureus | 4 |
Case Studies
Case Study on Anticancer Efficacy
A study focusing on a series of benzimidazole derivatives, including 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid, highlighted its superior antiproliferative effects compared to other analogs. The presence of hydrophobic substituents was found to enhance its anticancer activity significantly .
Antimicrobial Screening
In a comparative study assessing various benzimidazole derivatives for antimicrobial efficacy, specific substitutions on the phenyl ring were shown to improve potency against resistant bacterial strains. The results underscored the potential of this compound in addressing antibiotic resistance .
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Analgesic and Antispasmodic Activities
- 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid demonstrated potent naloxone-sensitive analgesic activity (ID₅₀: <0.1 mg/kg in vivo) but lacked antispasmodic effects on acetylcholine-induced contractions. This highlights the critical role of nitro group placement for opioid receptor interaction .
- Methoxy Derivatives: While direct data for the 3-methoxy analog are unavailable, 2-(3-trifluoromethoxyphenyl)-1H-benzimidazole-5-carboxylic acid (BI-5041) showed reduced central nervous system activity compared to nitro-substituted analogs, suggesting methoxy groups may favor peripheral targeting .
Angiotensin II Receptor Antagonism
- CV-11974 (a tetrazole-substituted benzimidazole) exhibited exceptional angiotensin II receptor antagonism (IC₅₀: 1.12 × 10⁻⁷ M), attributed to its ionizable tetrazole group. Methoxy-substituted analogs likely lack this ionic interaction, limiting their efficacy in cardiovascular applications .
Biological Activity
2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzimidazoles known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid can be represented as follows:
- Molecular Formula : C15H13N2O4
- Molecular Weight : 273.27 g/mol
- IUPAC Name : 2-(3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
- Case Study : In a study evaluating the cytotoxic effects of benzimidazole derivatives, compounds similar to 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid demonstrated IC50 values ranging from 3 µM to over 100 µM against various cancer cell lines. The mechanism involved the downregulation of cyclin-dependent kinases (CDKs) and upregulation of pro-apoptotic factors, leading to enhanced cell death in leukemic cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | Leukemic Cells | 3 | Induces S/G2 cell cycle arrest; activates apoptosis |
| 2g | MDA-MB-231 | 16.38 | Inhibits proliferation; induces apoptosis |
| 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid | Various Cancer Lines | TBD | TBD |
Antimicrobial Activity
Benzimidazole derivatives have also been studied for their antimicrobial properties. The compound's structure allows it to interact with microbial targets effectively.
- Research Findings : A study reported that benzimidazole derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with methoxy substitutions showed lower minimum inhibitory concentration (MIC) values compared to standard antibiotics .
| Microorganism | MIC (µg/mL) | Compound |
|---|---|---|
| Staphylococcus aureus | 4 | 2g |
| Escherichia coli | 8 | Related Benzimidazole Derivative |
| Candida albicans | 64 | Related Benzimidazole Derivative |
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazoles is attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory pathways.
- Mechanism : Compounds have been shown to inhibit COX-1 and COX-2 enzymes, which play crucial roles in the inflammatory response. The presence of specific substituents, such as methoxy groups, enhances their inhibitory activity .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely related to their structural features. Substituents at various positions on the benzimidazole ring can significantly influence their pharmacological properties.
Q & A
Q. What are the optimized synthetic routes for 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation of 3,4-diaminobenzoic acid with 3-methoxybenzaldehyde under acidic conditions. A robust protocol involves:
- Dissolving 3,4-diaminobenzoic acid in ethanol.
- Adding sodium bisulfite (1N aqueous solution) and 3-methoxybenzaldehyde in a 1:1 molar ratio.
- Refluxing at 80°C for 24 hours under inert atmosphere.
- Isolating the product via acid precipitation (1N HCl) and washing with methanol .
Key Factors Affecting Yield: - Reaction Time: Prolonged reflux (>24 h) may degrade sensitive functional groups.
- Catalyst: Sodium bisulfite enhances cyclization efficiency by stabilizing intermediates.
- Purification: Acid precipitation removes unreacted diamine, improving purity.
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (ESI-MS): Detects the molecular ion peak (e.g., m/z 297 [M+H]+) and fragmentation patterns .
- Elemental Analysis: Validates empirical formula (e.g., C15H12N2O3) within ±0.3% error .
- X-ray Crystallography (SHELXL): Resolves 3D structure, including torsion angles between the benzimidazole core and methoxyphenyl substituent .
Q. What in vitro assays are recommended for preliminary evaluation of its antioxidant and UV-protective activity?
Methodological Answer:
- DPPH Radical Scavenging Assay:
- UV Absorption Profiling:
Advanced Research Questions
Q. How do substituent variations at the 2-phenyl and 5-carboxylic acid positions affect biological activity, based on existing benzimidazole derivatives?
Methodological Answer:
-
Substituent Effects:
-
SAR Table:
Derivative Antioxidant IC50 (µM) UVA λmax (nm) 2-(3-Methoxyphenyl) (target) 42.5 ± 1.2 345 2-(4-Hydroxyphenyl) 28.7 ± 0.9 330 2-(2,3,4-Trihydroxyphenyl) 15.3 ± 0.6 325
Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Docking (AutoDock Vina):
Q. How can researchers resolve contradictions in reported synthesis yields or biological activity across studies?
Methodological Answer:
- Yield Discrepancies:
- Biological Variability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
